Regioisomeric Methyl Positioning: 5-Methyl vs. 6-Methyl vs. Normethyl Tetrahydrocinnolin-3(2H)-one Scaffolds
The 5-methyl substitution creates a stereogenic center at C5, generating enantiomeric pairs that are absent in both the unsubstituted parent (CAS 5468-36-0) and the 6-methyl regioisomer (CAS 39715-69-0). In related 4a-methyltetrahydrobenzo[h]cinnolin-3(2H)-ones, the corresponding 4a-methyl group directly determines PDE III inhibitory potency and inotropic activity compared to their normethyl analogs [1]. The 5-methyl regioisomer places the methyl substituent adjacent to the N2–C3 lactam, sterically and electronically modulating the reactivity of this hydrogen-bond donor/acceptor motif—a feature not achievable with the 6-methyl analog, where the methyl is positioned distal to the lactam. Patent literature on tetrahydrocinnoline 11β-HSD1 inhibitors specifically claims 5-position substitution as a key variable for potency optimization [2].
| Evidence Dimension | Presence of stereogenic center and regioisomeric methyl placement |
|---|---|
| Target Compound Data | 5(S/R)-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one; racemic mixture; methyl adjacent to N2–C3 lactam |
| Comparator Or Baseline | Unsubstituted 5,6,7,8-tetrahydrocinnolin-3(2H)-one (CAS 5468-36-0): achiral at C5; 6-methyl regioisomer (CAS 39715-69-0): methyl distal to lactam |
| Quantified Difference | Qualitative structural differentiation; no direct head-to-head pharmacological data available for this exact compound |
| Conditions | Structural comparison based on SMILES and IUPAC; patent SAR context from US8501940 and WO2010006940 |
Why This Matters
Regioisomeric identity determines stereochemical purity requirements and the position-dependent modulation of metabolic vulnerability at the N–N bond, directly impacting procurement specifications for SAR campaigns.
- [1] Bakewell S, Coates WJ, Comer MB, Reeves ML, Warrington BH. Eur J Med Chem. 1990;25:765-774. View Source
- [2] Kuhn B, Amrein K, Ackermann J, Mayweg AV, Neidhart W. Tetrahydrocinnoline derivatives. US Patent 8,501,940 B2. Issued August 6, 2013. View Source
